反式-2-(2-乙基苯甲酰)环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

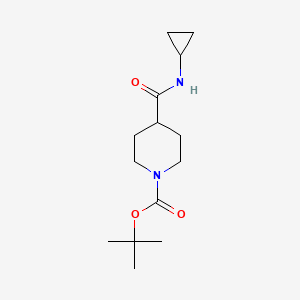

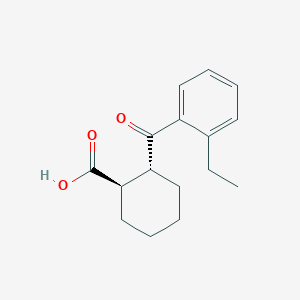

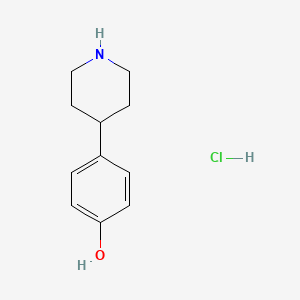

The compound trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane, a six-membered cyclic alkane, which is modified by the addition of a 2-ethylbenzoyl group and a carboxylic acid group at the first and second positions, respectively. This structure is part of a broader class of trans-1,2-disubstituted cyclohexanes, which are of interest due to their optical activity and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related trans-cyclohexane derivatives has been explored in several studies. For instance, optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives have been prepared through preferential crystallization of racemic compounds, followed by various reactions to introduce different substituents . Another study reports the synthesis of trans-4-ethylcyclohexylcarboxylic acid by hydrogenation of 4-ethylbenzoic acid using ruthenium/carbon catalysts, followed by isomerization . Additionally, the synthesis of trans-cyclohexanedicarboxylic acid from cis-1,2-cyclohexanedicarboxylic anhydride through isomerization and chemical resolution has been optimized, achieving high yields and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid would be characterized by the trans-configuration of substituents at the cyclohexane ring, which significantly influences its physical and chemical properties. The trans-configuration can be confirmed through spectroscopic methods such as NMR, as demonstrated in the synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactivity of trans-cyclohexane derivatives can be quite diverse. For example, trans-2-aminocyclohexanecarboxylic acids have been used to prepare various active trans-1,2-disubstituted cyclohexanes, which were further reacted with nitrous acid to yield hydroxy compounds . These reactions highlight the potential of trans-cyclohexane derivatives to undergo a variety of chemical transformations, which could be applicable to trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-cyclohexane derivatives are influenced by their molecular structure. The trans-configuration often leads to higher stability and can affect the compound's boiling point, melting point, solubility, and optical rotation. The mass spectra of t-butylcyclohexanecarboxylic acids have been studied, revealing characteristic fragmentation patterns that differ between cis- and trans-isomers . These properties are essential for the identification and application of these compounds in various fields.

科学研究应用

合成与结构研究

对环己烷衍生物的研究,包括合成和分析各种环己烷羧酸的质谱,揭示了这些化合物在化学合成中的复杂性和潜力。例如,研究表明从相应的苯甲酸开始制备顺式和反式异构体,突出了过渡金属催化剂在氢化过程中对异构体稳定性的影响 (Bekkum 等人,2010)。

杂环化合物合成

在合成饱和和不饱和杂环化合物方面已经做了大量工作,其中反式-2-(2-乙基苯甲酰)环己烷-1-羧酸类似物作为关键中间体。例如,该酸已用于与肼和乙二胺的反应中,产生各种非对映异构体化合物,说明了该酸在创建复杂分子结构方面的多功能性 (Sohár 等人,2004)。

先进材料和增塑剂

对新一代增塑剂的研究已将与反式-2-(2-乙基苯甲酰)环己烷-1-羧酸相关的化合物确定为关键成分。这些研究的重点是提高聚合物的柔韧性,同时减少毒性作用,证明了环己烷衍生物在环保材料应用中的潜力 (Dziwiński 等人,2017)。

立体化学和构象分析

与反式-2-(2-乙基苯甲酰)环己烷-1-羧酸密切相关的环己烷二羧酸衍生物的立体化学性质和构象偏好已得到广泛研究。这些研究深入了解了化合物的旋光性质,并促进了具有特定材料科学应用的规立聚合物的开发 (Overberger 等人,2007)。

属性

IUPAC Name |

(1R,2R)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZQNSPGNBIDLO-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641361 |

Source

|

| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-76-2 |

Source

|

| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)

![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1345308.png)

![2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1345317.png)

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)